Ethyl 5-Bromo-2-iodobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

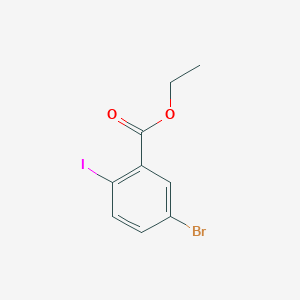

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-bromo-2-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrIO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUQSSZXGVRFDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 5-Bromo-2-iodobenzoate

Foreword: The Strategic Value of Orthogonal Halogenation

In the landscape of modern drug discovery and materials science, the strategic design of molecular building blocks is paramount. Ethyl 5-Bromo-2-iodobenzoate is a quintessential example of such a scaffold. Its value lies not merely in its structure, but in the synthetic optionality it affords. The presence of two distinct halogen atoms—bromine and iodine—at specific positions on the benzoic acid framework provides orthogonal reactive handles.[1] The carbon-iodine bond is significantly more reactive towards common palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) than the more robust carbon-bromine bond. This differential reactivity allows for selective, stepwise functionalization, enabling the construction of complex molecular architectures with a high degree of precision.[1] This guide provides a detailed, field-proven pathway for the synthesis of this versatile intermediate, grounded in established chemical principles and validated protocols.

Retrosynthetic Analysis: A Two-Stage Strategic Approach

The synthesis of this compound is most logically approached in two primary stages: the formation of the core 5-bromo-2-iodobenzoic acid intermediate, followed by the esterification of the carboxylic acid moiety.

Caption: Retrosynthetic disconnection of the target molecule.

Part I: Synthesis of 5-Bromo-2-iodobenzoic Acid via Sandmeyer Reaction

The cornerstone of this synthesis is the conversion of the readily available 2-Amino-5-bromobenzoic acid into 5-Bromo-2-iodobenzoic acid. This is achieved through a two-step, one-pot diazotization-iodination sequence, commonly known as the Sandmeyer reaction.

Principle and Mechanism: The Role of the Diazonium Salt

The reaction proceeds via the formation of an aryl diazonium salt, a highly versatile synthetic intermediate.[4]

-

Diazotization: The primary aromatic amine of 2-Amino-5-bromobenzoic acid is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). This reaction must be conducted at low temperatures (0-5 °C) to form the relatively unstable aryl diazonium salt. The low temperature is critical; at higher temperatures, the diazonium salt would readily decompose, primarily through reaction with water to form a phenol, drastically reducing the yield of the desired product.[5]

Detailed Experimental Protocol: Synthesis of 5-Bromo-2-iodobenzoic Acid

This protocol is adapted from established literature procedures.[6]

Materials:

-

2-Amino-5-bromobenzoic acid

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Potassium Iodide (KI)

-

Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether (Et₂O)

-

Methanol (MeOH)

-

Deionized water

Procedure:

-

Diazonium Salt Formation:

-

In a 250 mL beaker, dissolve 2-Amino-5-bromobenzoic acid (3.9 g, 0.018 mol) in 55 mL of water containing sodium hydroxide (0.90 g, 0.023 mol). Add a solution of sodium nitrite (1.5 g, 0.022 mol) and stir until fully dissolved.

-

In a separate 500 mL flask equipped with a magnetic stirrer, prepare a solution of concentrated hydrochloric acid (6.4 mL) in 9 mL of water. Cool this solution to 0 °C in an ice-salt bath.

-

Add the amine/nitrite solution dropwise to the stirred, cold HCl solution over 1.5 hours, ensuring the temperature remains below 5 °C.

-

After the addition is complete, continue stirring the resulting suspension at 0 °C for an additional 30 minutes.

-

-

Iodination and Work-up:

-

In a separate flask, prepare a solution of potassium iodide (4.5 g, 0.027 mol) in 7.4 mL of water.

-

Slowly add the cold diazonium salt suspension to the potassium iodide solution. A vigorous evolution of nitrogen gas will be observed.

-

Once the addition is complete, heat the reaction mixture to 90 °C and stir for 30 minutes to ensure the reaction goes to completion.[6]

-

Cool the mixture to room temperature. Collect the crude solid product by vacuum filtration and wash it with cold water.

-

-

Purification:

-

Dissolve the crude solid in a 40% aqueous sodium hydroxide solution. Acidify the clarified solution with concentrated HCl to precipitate the product.

-

Extract the product into diethyl ether (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Recrystallize the resulting solid from a 1:1 mixture of methanol and water to yield 5-bromo-2-iodobenzoic acid as a light yellow solid.[6]

-

Data Presentation: Reagent Stoichiometry

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Eq. |

| 2-Amino-5-bromobenzoic acid | 216.03 | 3.9 | 0.018 | 1.0 |

| Sodium Nitrite (NaNO₂) | 69.00 | 1.5 | 0.022 | ~1.2 |

| Potassium Iodide (KI) | 166.00 | 4.5 | 0.027 | 1.5 |

| Expected Yield | 326.91 | ~3.56 | ~0.0109 | ~60% |

Yields are based on literature reports and may vary based on experimental conditions.[6]

Experimental Workflow: Sandmeyer Reaction

Caption: Workflow for the synthesis of 5-Bromo-2-iodobenzoic Acid.

Part II: Fischer Esterification to this compound

With the halogenated benzoic acid in hand, the final step is a straightforward esterification to yield the target compound.

Principle and Mechanism: Acid-Catalyzed Nucleophilic Acyl Substitution

Fischer-Speier esterification is a classic acid-catalyzed equilibrium reaction.[3] The mechanism involves:

-

Protonation: The strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A molecule of ethanol (the alcohol) acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer & Elimination: A proton is transferred to one of the hydroxyl groups, converting it into a good leaving group (water). The elimination of a water molecule and subsequent deprotonation of the carbonyl oxygen regenerates the catalyst and yields the final ethyl ester.

To drive this equilibrium reaction towards the product side, an excess of ethanol is used, serving as both a reactant and the solvent, according to Le Châtelier's principle.[3]

Detailed Experimental Protocol: Synthesis of this compound

This protocol is based on standard Fischer esterification procedures.[3]

Materials:

-

5-Bromo-2-iodobenzoic acid

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether (Et₂O)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5-Bromo-2-iodobenzoic acid (3.27 g, 0.01 mol) in absolute ethanol (100 mL).

-

Carefully add concentrated sulfuric acid (2 mL) dropwise to the stirred suspension.

-

Heat the mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by TLC until the starting material is consumed.

-

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, caution: effervescence), and finally with brine (50 mL). The bicarbonate wash is crucial for removing any unreacted carboxylic acid and the sulfuric acid catalyst.

-

Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

If necessary, the product can be further purified by column chromatography on silica gel.

-

Data Presentation: Reagent Quantities

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Eq. |

| 5-Bromo-2-iodobenzoic acid | 326.91 | 3.27 | 0.01 | 1.0 |

| Ethanol (EtOH) | 46.07 | ~79 (100mL) | ~1.7 | ~170 (Solvent) |

| Sulfuric Acid (H₂SO₄) | 98.08 | ~3.7 (2mL) | ~0.037 | Catalytic |

| Product (Theoretical Yield) | 354.96 | ~3.55 | 0.01 | ~100% |

Actual yields are typically high (>90%) for this reaction.

Experimental Workflow: Fischer Esterification

Caption: Workflow for the Fischer Esterification of the intermediate acid.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Standard techniques include:

-

¹H NMR: The spectrum should show characteristic signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and distinct signals for the three aromatic protons in the 7-8 ppm region.[7]

-

¹³C NMR: Will confirm the number of unique carbon environments.

-

Mass Spectrometry: Will show the molecular ion peak corresponding to the product's mass.

-

Melting Point: The corresponding methyl ester has a reported melting point of 45-49 °C; the ethyl ester will have a comparable value.[8]

Safety Considerations

-

Strong Acids: Concentrated hydrochloric acid and sulfuric acid are highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and work in a well-ventilated fume hood.

-

Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. The in situ generation and immediate use in solution, as described in this protocol, is a standard safety practice to mitigate this risk.

-

Organic Solvents: Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during its use.

References

- A kind of preparation method of the iodo-benzoic acid of 2 bromine 5.

- 5-Bromo-2-iodobenzoic acid synthesis. ChemicalBook.

- 2-Amino-5-bromobenzaldehyde. Organic Syntheses Procedure.

- 2-Amino-5-bromobenzoic acid synthesis. ChemicalBook.

- Leveraging Organic Synthesis Building Blocks: The Case of 2-Bromo-5-iodobenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD.

- What is the background and overview of 2-Amino-5-bromobenzoic acid? Guidechem.

- Prepar

- Conclusion about the Sandmeyer reaction synthesis of 2-Iodobenzoic acid. Study.com.

- Diazotis

- An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 4-iodobenzo

- An In-depth Technical Guide to the Synthesis of Ethyl 4-iodobenzoate

- Methyl 5-bromo-2-iodobenzo

- Methyl 5-bromo-2-iodobenzo

Sources

- 1. nbinno.com [nbinno.com]

- 2. homework.study.com [homework.study.com]

- 3. benchchem.com [benchchem.com]

- 4. Diazotisation [organic-chemistry.org]

- 5. texiumchem.com [texiumchem.com]

- 6. 5-Bromo-2-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. 5-溴-2-碘苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

Introduction: The Strategic Importance of Ethyl 5-Bromo-2-iodobenzoate in Modern Synthesis

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 5-Bromo-2-iodobenzoate

This compound is a halogenated aromatic ester that serves as a highly versatile and strategic building block in advanced organic synthesis. Its utility, particularly for professionals in pharmaceutical research and drug development, stems from its unique trifecta of functional groups: an ethyl ester, a bromine atom, and an iodine atom. The distinct electronic environments and reactivities of the iodo and bromo substituents allow for programmed, sequential chemical transformations, most notably in palladium-catalyzed cross-coupling reactions. This enables the precise and controlled construction of complex, poly-substituted aromatic scaffolds that are central to many active pharmaceutical ingredients (APIs). This guide offers a senior application scientist's perspective on the core physicochemical properties, analytical characterization, and synthetic utility of this pivotal intermediate.

Section 1: Core Physicochemical Properties

The fundamental physical and chemical characteristics of a compound govern its behavior in both storage and reaction conditions. Understanding these properties is a prerequisite for its effective application in any synthetic workflow. While specific experimental data for this compound is not widely published, its properties can be reliably inferred from its constituent parts and from closely related analogs like its parent acid and corresponding methyl ester.

Key Identifiers and Properties

| Property | Value | Source/Reference |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₉H₈BrIO₂ | Calculated |

| Molecular Weight | 354.97 g/mol | Calculated |

| CAS Number | Not explicitly assigned; often grouped with isomers. | N/A |

| Appearance | Expected to be a solid (powder or crystal), ranging from white to off-white/light yellow. This is based on the appearance of its precursors and analogs like 5-Bromo-2-iodobenzoic acid and Mthis compound.[1] | Inferred |

| Melting Point | The related methyl ester, Mthis compound, has a melting point of 45-49 °C. The ethyl ester is expected to have a similar, though not identical, melting point. | Inferred from Analog |

| Boiling Point | The isomeric Ethyl 2-bromo-5-iodobenzoate has a predicted boiling point of 341.8±27.0 °C at 760 mmHg. A similar range can be expected for the title compound.[2] | Inferred from Isomer |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate, acetone, and tetrahydrofuran (THF). Sparingly soluble in nonpolar solvents like hexanes and largely insoluble in water. | General Chemical Principles |

Section 2: Synthesis and Strategic Reactivity

The true value of this compound is realized in its synthesis and subsequent chemical transformations. Its architecture is deliberately designed for chemoselective functionalization.

Representative Synthesis Pathway

The most common route to this compound involves a two-step process: a Sandmeyer-type reaction to produce the di-halogenated carboxylic acid, followed by a standard esterification.

Step 1: Synthesis of 5-Bromo-2-iodobenzoic Acid The synthesis begins with 2-amino-5-bromobenzoic acid. This precursor undergoes diazotization using sodium nitrite and a strong acid (e.g., HCl) at low temperatures (0°C) to form an in-situ diazonium salt. This intermediate is then treated with a solution of potassium iodide (KI), which displaces the diazonium group to install the iodine, yielding 5-bromo-2-iodobenzoic acid.[3]

Step 2: Fischer Esterification The resulting carboxylic acid is then esterified to the ethyl ester. This is typically achieved through a Fischer esterification, where the acid is refluxed with an excess of ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).

Caption: Synthetic workflow for this compound.

The Principle of Orthogonal Reactivity

The synthetic power of this compound lies in the differential reactivity of the carbon-halogen bonds. The Carbon-Iodine (C-I) bond is significantly weaker and more polarizable than the Carbon-Bromine (C-Br) bond. This allows the iodine to act as a superior leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).[4][5]

This reactivity difference enables a programmed, stepwise approach to building molecular complexity:

-

First Coupling: A cross-coupling reaction is performed under mild conditions that selectively activate the C-I bond, leaving the C-Br bond untouched.

-

Second Coupling: The resulting molecule, which now contains a bromo group, can undergo a second, distinct cross-coupling reaction at the C-Br position, often under more forcing conditions (e.g., higher temperature, different catalyst/ligand system).

This "one-pot" or sequential functionalization is a cornerstone of modern medicinal chemistry for creating diverse compound libraries for high-throughput screening.[4]

Caption: Selective cross-coupling strategy using this compound.

Section 3: Standard Analytical and Characterization Protocols

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following are standard, field-proven protocols for the analysis of this compound.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure by analyzing the ¹H and ¹³C environments.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a proton spectrum on a 400 MHz (or higher) spectrometer.

-

Expected Signals:

-

An ethyl group signal: a quartet around 4.4 ppm (2H, -OCH₂CH₃) and a triplet around 1.4 ppm (3H, -OCH₂CH₃).

-

Aromatic signals: Three distinct signals in the aromatic region (~7.5-8.5 ppm), corresponding to the three protons on the benzene ring. The splitting patterns (doublets, doublet of doublets) will be dictated by their positions relative to the bulky iodo and bromo substituents.

-

-

-

¹³C NMR Acquisition:

-

Acquire a carbon spectrum with proton decoupling.

-

Expected Signals:

-

Nine distinct carbon signals: one carbonyl carbon (~165 ppm), six aromatic carbons (two of which are directly attached to the halogens and will have characteristic shifts), and two aliphatic carbons from the ethyl group (~62 ppm for -OCH₂- and ~14 ppm for -CH₃).

-

-

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To assess purity and confirm the molecular weight and fragmentation pattern.

Methodology:

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile organic solvent like ethyl acetate or dichloromethane.

-

GC Separation:

-

Inject 1 µL of the sample into a GC equipped with a standard nonpolar capillary column (e.g., DB-5ms).

-

Use a temperature program, for example: initial temperature of 100 °C, hold for 2 min, then ramp to 280 °C at 20 °C/min.

-

-

MS Detection:

-

Use Electron Ionization (EI) at 70 eV.

-

Expected Mass Spectrum:

-

Molecular Ion (M⁺): A distinct cluster of peaks around m/z = 354/356, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br in a ~1:1 ratio). The peak at 354 corresponds to [C₉H₈⁷⁹BrIO₂]⁺.

-

Key Fragments: Look for characteristic losses, such as the loss of an ethoxy group (-OC₂H₅, m/z 45) to give a fragment at m/z = 309/311, or the loss of the entire ethyl ester group.

-

-

Conclusion

This compound is more than a simple chemical; it is a strategic tool for synthetic chemists. Its well-defined physicochemical properties and, most importantly, the orthogonal reactivity of its two distinct halogen atoms, provide a reliable and controllable platform for the synthesis of complex molecules. The protocols and insights detailed in this guide are designed to empower researchers and drug development professionals to leverage the full potential of this valuable building block, ensuring both efficiency and precision in their synthetic endeavors.

References

-

The Royal Society of Chemistry. (2014). Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. Available at: [Link]

-

PubChem. Ethyl 5-bromo-2-hydroxy-3-iodobenzoate. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. Ethyl 4-bromobenzoate. National Center for Biotechnology Information. Available at: [Link]

-

NIST. Benzoic acid, 4-bromo-, ethyl ester. National Institute of Standards and Technology. Available at: [Link]

- Google Patents. A kind of preparation method of the iodo-benzoic acid of 2 bromine 5.

-

PubChem. Ethyl 2-bromobenzoate. National Center for Biotechnology Information. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. Available at: [Link]

-

NIST. Benzoic acid, 2-bromo-. National Institute of Standards and Technology. Available at: [Link]

Sources

An In-depth Technical Guide to Ethyl 5-Bromo-2-iodobenzoate: Synthesis, Properties, and Applications

This guide provides a comprehensive overview of Ethyl 5-Bromo-2-iodobenzoate, a halogenated aromatic compound with significant potential in organic synthesis and drug discovery. Due to its specific substitution pattern, this compound is not widely cataloged with a unique CAS number. Therefore, this document will focus on its synthesis from readily available starting materials, its predicted physicochemical properties, and its anticipated applications, particularly in the realm of cross-coupling reactions.

Introduction and Structural Elucidation

This compound is a di-halogenated derivative of ethyl benzoate. The strategic placement of a bromine atom at the 5-position and an iodine atom at the 2-position relative to the ethyl ester group makes it a highly versatile building block in synthetic chemistry. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for selective and sequential functionalization, a key advantage in the construction of complex molecular architectures.

Chemical Structure:

While a specific CAS number for this compound is not readily found in major chemical databases, its synthesis is straightforward from the corresponding carboxylic acid, 5-Bromo-2-iodobenzoic acid (CAS: 21740-00-1).[1][2][3][4][5]

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of this compound. These values are extrapolated from the known properties of similar compounds, such as Mthis compound.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrIO₂ | - |

| Molecular Weight | 355.0 g/mol | - |

| Appearance | Off-white to pale yellow solid | Predicted |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | Predicted |

Synthesis of this compound

The synthesis of this compound is most efficiently achieved through a two-step process starting from 2-Amino-5-bromobenzoic acid. The first step involves a Sandmeyer-type reaction to introduce the iodine, followed by an esterification to yield the final product.

The synthesis of the carboxylic acid precursor is a well-established procedure.[1][6][7]

Reaction Scheme:

Experimental Protocol:

-

Diazotization: Dissolve 2-Amino-5-bromobenzoic acid in a mixture of water and a suitable organic solvent, then cool to 0°C. Add a solution of sodium nitrite in water dropwise while maintaining the low temperature to form the diazonium salt.[6][7]

-

Iodination: In a separate flask, prepare a solution of potassium iodide in water. Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. The reaction is typically warmed to facilitate the substitution.[1][6]

-

Work-up and Purification: After the reaction is complete, the crude 5-Bromo-2-iodobenzoic acid is isolated by filtration. Purification is achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield a pale yellow solid.[1][6]

The final step is a classic Fischer esterification of the carboxylic acid.[8][9]

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: Suspend 5-Bromo-2-iodobenzoic acid in an excess of absolute ethanol. Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.[10]

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Further purification can be achieved by column chromatography on silica gel.[10]

Synthesis Workflow Diagram:

Caption: Synthesis workflow for this compound.

Applications in Organic Synthesis

The primary utility of this compound lies in its capacity as a versatile substrate for transition-metal-catalyzed cross-coupling reactions. The significant difference in the bond dissociation energies of the C-I and C-Br bonds allows for selective reactions at the 2-position (iodine) under milder conditions, leaving the 5-position (bromine) available for subsequent transformations.[11][12]

-

Suzuki-Miyaura Coupling: The C-I bond can be selectively coupled with a variety of boronic acids or esters under palladium catalysis to form biaryl compounds. The C-Br bond would remain intact under these milder conditions and could be subjected to a subsequent Suzuki-Miyaura coupling under more forcing conditions.[13][14]

-

Sonogashira Coupling: The iodinated position is highly reactive towards terminal alkynes in the presence of palladium and copper catalysts, providing a straightforward route to 2-alkynyl-5-bromobenzoates.

-

Heck Coupling: Alkenes can be coupled at the 2-position to introduce vinyl groups.

-

Buchwald-Hartwig Amination: The C-I bond can undergo amination reactions to introduce nitrogen-containing functionalities.

Illustrative Reaction Pathway: Sequential Suzuki-Miyaura Coupling

Caption: Sequential Suzuki-Miyaura coupling of this compound.

Safety and Handling

While a specific safety data sheet for this compound is not available, precautions should be taken based on the data for structurally similar compounds. Halogenated organic compounds should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For 5-Bromo-2-iodobenzoic acid, it is advised to avoid ingestion, inhalation, and contact with skin and eyes.

Conclusion

This compound, though not a commercially cataloged compound with a designated CAS number, represents a valuable and readily synthesizable building block for organic chemists. Its di-halogenated structure with differential reactivity at the C-I and C-Br bonds provides a powerful tool for the sequential and selective construction of complex organic molecules. This guide provides the foundational knowledge for its synthesis and outlines its significant potential in the development of novel pharmaceuticals and functional materials through modern cross-coupling methodologies.

References

- Google. (2024). Current time in Washington County, US.

- Google Patents. A kind of preparation method of the iodo-benzoic acid of 2 bromine 5.

-

PubChem. Ethyl 5-bromo-2-hydroxy-3-iodobenzoate | C9H8BrIO3 | CID 177684648. [Link]

- Google Patents. CN103965020B - Prepare the method for 5-iodo-2-bromobenzyl alcohol.

-

Amerigo Scientific. 5-Bromo-2-iodobenzoic acid. [Link]

-

Doron Scientific. Ethyl 2-bromo-5-iodobenzoate. [Link]

-

National Institutes of Health. Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. [Link]

-

SOBHABIO. Ethyl-5-bromo-2,4-dimethoxy benzoate. [Link]

-

National Institutes of Health. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. [Link]

-

ResearchGate. Optimization of the Reaction Conditions for the Cross-Coupling of Ethyl Benzo[h]quinoline-10-carboxylate with Phenylboronic Acid a. [Link]

-

ResearchGate. Cross-coupling reactions for environmentally benign synthesis | Request PDF. [Link]

-

Chemistry LibreTexts. (2023). Preparation of Esters. [Link]

-

YouTube. (2023). How to Make Esters through Esterification | Examples Explained!. [Link]

-

Beilstein Journal of Organic Chemistry. Search Results. [Link]

-

IndiaMART. 5-Bromo-2-Iodobenzoic Acid. [Link]

Sources

- 1. 5-Bromo-2-iodobenzoic acid | 21740-00-1 [chemicalbook.com]

- 2. 5-Bromo-2-iodobenzoic acid - Amerigo Scientific [amerigoscientific.com]

- 3. 21740-00-1 2-Iodo-5-bromobenzoic acid AKSci A810 [aksci.com]

- 4. 5-Bromo-2-iodobenzoic acid 97 21740-00-1 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. 5-Bromo-2-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. CN107673990A - A kind of preparation method of the iodo-benzoic acid of 2 bromine 5 - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. Page loading... [guidechem.com]

- 11. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. BJOC - Search Results [beilstein-journals.org]

A Technical Guide to the Spectroscopic Characterization of Ethyl 5-Bromo-2-iodobenzoate

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for Ethyl 5-Bromo-2-iodobenzoate, a halogenated aromatic compound of interest to researchers and professionals in drug development and chemical synthesis. In the absence of a complete, published reference dataset for this specific molecule, this guide leverages established spectroscopic principles and data from structurally analogous compounds to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This approach not only offers a robust framework for the characterization of this compound but also serves as a practical illustration of spectroscopic analysis in real-world research scenarios where reference standards may be unavailable.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique substitution pattern on the benzene ring that gives rise to a distinct spectroscopic fingerprint. The presence of two different halogen atoms (bromine and iodine) at positions 5 and 2, respectively, along with an ethyl ester group at position 1, dictates the electronic environment of the aromatic protons and carbons, the vibrational modes of the chemical bonds, and the fragmentation patterns upon ionization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of the atoms.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show a complex splitting pattern for the three protons on the benzene ring. The chemical shifts are influenced by the electron-withdrawing effects of the halogens and the ester group.

| Predicted ¹H NMR Data for this compound | |||

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.85 - 7.95 | d | ~8.5 |

| H-4 | 7.15 - 7.25 | dd | ~8.5, ~2.0 |

| H-6 | 8.05 - 8.15 | d | ~2.0 |

| -OCH₂CH₃ | 4.30 - 4.40 | q | ~7.1 |

| -OCH₂CH₃ | 1.30 - 1.40 | t | ~7.1 |

Causality Behind Predictions: The predicted chemical shifts are based on the analysis of related structures. For instance, in 1-Bromo-2-iodobenzene, the aromatic protons resonate in the range of 6.9 to 7.8 ppm[1]. The addition of the electron-withdrawing ethyl ester group at C1 is expected to deshield the ortho proton (H-6) and the para proton (H-4) to a lesser extent. The H-6 proton is anticipated to be the most downfield-shifted aromatic proton due to the deshielding effect of the adjacent ester and the ortho-iodine. The coupling constants are predicted based on typical ortho (~8.5 Hz) and meta (~2.0 Hz) coupling in benzene derivatives.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the chemical environment of the nine unique carbon atoms in the molecule. The carbons directly attached to the electronegative halogens and the ester group will show characteristic downfield shifts.

| Predicted ¹³C NMR Data for this compound | |

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 167 |

| C-1 | 133 - 135 |

| C-2 | 95 - 97 |

| C-3 | 140 - 142 |

| C-4 | 130 - 132 |

| C-5 | 118 - 120 |

| C-6 | 138 - 140 |

| -OCH₂CH₃ | 61 - 63 |

| -OCH₂CH₃ | 13 - 15 |

Causality Behind Predictions: The chemical shift of the carbon attached to iodine (C-2) is expected to be significantly upfield due to the "heavy atom effect," a phenomenon well-documented for iodo-substituted aromatics[2][3]. Conversely, the carbon attached to bromine (C-5) will be downfield relative to an unsubstituted carbon. The remaining aromatic and ester carbon chemical shifts are predicted by considering the additive effects of the substituents on the benzene ring.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial for accurate structural confirmation.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Acquire the spectrum with a spectral width of approximately 16 ppm, centered at around 6 ppm.

-

Employ a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Signal average 16-32 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use the same sample and spectrometer.

-

Acquire the spectrum with a spectral width of approximately 250 ppm, centered at around 125 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Employ a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Signal average 512-1024 scans.

-

-

Data Processing: Process the raw data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the ester group and the substituted benzene ring.

| Predicted IR Absorption Bands for this compound | |

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O (ester) stretch | 1720 - 1740 |

| C-O (ester) stretch | 1250 - 1300 (asymmetric), 1100 - 1150 (symmetric) |

| C=C (aromatic) stretch | 1580 - 1600, 1450 - 1500 |

| C-H (aromatic) stretch | 3050 - 3100 |

| C-H (aliphatic) stretch | 2850 - 3000 |

| C-Br stretch | 550 - 650 |

| C-I stretch | 500 - 600 |

Causality Behind Predictions: The strong carbonyl (C=O) stretch of the ester is a highly characteristic and intense band. Its position is influenced by conjugation with the aromatic ring. The C-O stretching vibrations of the ester group are also prominent. The aromatic C=C stretching vibrations will appear as a series of bands in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule will be observed above and below 3000 cm⁻¹, respectively. The low-frequency C-Br and C-I stretching vibrations are expected in the fingerprint region of the spectrum. These predictions are consistent with data from similar structures like ethyl benzoate and ethyl 4-bromobenzoate[4][5][6].

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a solid sample, the KBr pellet method is recommended for high-quality spectra. Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press. Alternatively, for a liquid or low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment (or the KBr pellet holder).

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) and several characteristic fragment ions.

| Predicted Mass Spectrometry Data for this compound | ||

| m/z | Ion | Comments |

| 354/356 | [M]⁺ | Molecular ion peak. The isotopic pattern of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) will result in two peaks of nearly equal intensity separated by 2 Da. |

| 309/311 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical. |

| 279/281 | [M - COOCH₂CH₃]⁺ | Loss of the ethyl ester group. |

| 228 | [M - I]⁺ | Loss of an iodine radical. |

| 199/201 | [M - I - CO]⁺ | Subsequent loss of carbon monoxide. |

| 175 | [M - Br]⁺ | Loss of a bromine radical. |

Causality Behind Predictions: The molecular weight of this compound (C₉H₈BrIO₂) is 354.97 g/mol . The presence of bromine will lead to a characteristic M/M+2 isotopic pattern in the molecular ion and any bromine-containing fragments. The fragmentation is expected to proceed via common pathways for ethyl esters, such as the loss of the ethoxy group or the entire ester functionality. Cleavage of the carbon-halogen bonds is also a likely fragmentation pathway.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: For a volatile compound, direct infusion or injection into a gas chromatograph (GC) coupled to a mass spectrometer (GC-MS) is a suitable method.

-

Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragment-rich spectra.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The mass spectrum is recorded over a mass range of approximately m/z 50-500.

Visualization of Key Relationships

Molecular Structure and NMR Assignments

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Mass Spectrometry Fragmentation Workflow

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS data for this compound. By integrating fundamental spectroscopic principles with comparative data from analogous structures, a comprehensive and scientifically rigorous characterization has been presented. The provided experimental protocols offer a robust framework for obtaining high-quality data for this and similar compounds. This guide serves as a valuable resource for researchers and scientists in the field of chemical analysis and drug development, demonstrating a practical approach to structural elucidation in the absence of certified reference materials.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 5-bromo-2-hydroxy-3-iodobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-bromobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-bromo-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-bromobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved from [Link]

-

PubChem. (n.d.). 2-Iodobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 5-Bromo-2-chlorobenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

MHX biotech. (n.d.). 5-Bromo-2-iodobenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum for ethyl benzoate. Retrieved from [Link]

Sources

- 1. Ethyl 5-bromo-2-iodo-3-methylbenzoate|BLD Pharm [bldpharm.com]

- 2. Benzoic acid, ethyl ester [webbook.nist.gov]

- 3. 1-Bromo-2-iodobenzene(583-55-1) 13C NMR [m.chemicalbook.com]

- 4. Ethyl benzoate(93-89-0) IR Spectrum [m.chemicalbook.com]

- 5. Benzoic acid, 4-bromo-, ethyl ester [webbook.nist.gov]

- 6. Ethyl 4-bromobenzoate(5798-75-4) IR Spectrum [m.chemicalbook.com]

A Senior Application Scientist's Guide to Ethyl 5-Bromo-2-iodobenzoate: Synthesis, Sourcing, and Strategic Application

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Bifunctional Halobenzoate

Ethyl 5-bromo-2-iodobenzoate is a halogenated aromatic ester that serves as a highly versatile and valuable building block in modern organic synthesis. Its structure is distinguished by the presence of two different halogen atoms—iodine and bromine—on the phenyl ring, positioned ortho and para to the ethyl ester, respectively. This unique arrangement provides a powerful tool for medicinal chemists and process developers. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for programmed, regioselective cross-coupling reactions. This enables the sequential and controlled introduction of different molecular fragments, facilitating the efficient construction of complex, highly substituted aromatic scaffolds that are central to many active pharmaceutical ingredients (APIs) and advanced materials. This guide provides an in-depth overview of its synthesis, commercial availability, analytical characterization, and strategic applications.

Physicochemical Properties and Specifications

A clear understanding of a reagent's physical and chemical properties is fundamental to its effective use in the laboratory. Key data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 450412-27-8 | [1] |

| Molecular Formula | C₉H₈BrIO₂ | [1] |

| Molecular Weight | 369.97 g/mol | N/A |

| Appearance | White to off-white or light yellow solid/powder | [2] |

| Purity | Typically >97% | [3] |

| Melting Point | 45-49 °C (for the corresponding methyl ester) |

Synthesis and Purification: A Mechanistic Approach

The most common and logical laboratory-scale synthesis of this compound originates from its corresponding carboxylic acid, 5-Bromo-2-iodobenzoic acid. The synthesis of this precursor is a classic example of electrophilic aromatic substitution and diazotization chemistry.

Synthetic Pathway Rationale

The overall transformation involves two key stages: the synthesis of the 5-bromo-2-iodobenzoic acid core, followed by its esterification.

-

Diazotization-Iodination (Sandmeyer-type Reaction): The synthesis of the acid precursor, 5-bromo-2-iodobenzoic acid, typically starts from 5-amino-2-bromobenzoic acid.[4] The amino group is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong mineral acid). This diazonium salt is an excellent leaving group (N₂) and is readily displaced by an iodide nucleophile, typically from potassium iodide. This method is preferred for its high efficiency and regiochemical control.

-

Fischer Esterification: The resulting carboxylic acid is then converted to the ethyl ester. The most direct method is the Fischer esterification, where the acid is refluxed with an excess of ethanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄). The excess ethanol serves as both reactant and solvent, driving the equilibrium towards the product.

Visualizing the Synthesis Workflow

The following diagram outlines the logical flow from the commercially available starting material to the final product.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative synthesis derived from established chemical principles. Researchers should always perform their own risk assessment and optimize conditions as needed.

Part A: Synthesis of 5-Bromo-2-iodobenzoic Acid[4]

-

In a flask equipped with a magnetic stirrer, suspend 5-amino-2-bromobenzoic acid (1.0 eq) in a mixture of water and sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes after addition to ensure complete formation of the diazonium salt.

-

In a separate flask, dissolve potassium iodide (2.0-3.0 eq) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous nitrogen evolution will be observed.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench any excess nitrous acid by adding a small amount of aqueous sodium bisulfite solution.

-

Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry to yield crude 5-bromo-2-iodobenzoic acid. Recrystallization from an appropriate solvent (e.g., ethanol/water) may be performed for purification.

Part B: Fischer Esterification

-

Combine the dried 5-bromo-2-iodobenzoic acid (1.0 eq) and a large excess of absolute ethanol (10-20 eq) in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting carboxylic acid is consumed.

-

Cool the reaction mixture to room temperature and neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

-

Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester.

-

Purify the product by column chromatography on silica gel to obtain pure this compound.

Commercial Availability and Sourcing

This compound is available from several fine chemical suppliers. When sourcing, it is crucial to verify purity specifications and availability (stock vs. lead time).

| Supplier | Product Name | CAS Number | Notes |

| Oakwood Chemical | This compound | 450412-27-8 | Direct listing of the target compound.[1] |

| BLD Pharm | Ethyl 5-bromo-2-iodo-3-methylbenzoate | N/A | Lists a related methylated analogue.[5] |

| Sigma-Aldrich | Mthis compound | 181765-86-6 | Offers the methyl ester analogue, which may be a suitable alternative in some applications. |

| CymitQuimica | Ethyl 5-bromo-2-iodo-benzoate | N/A | Lists the product under the "Indagoo" brand.[6] |

| Tokyo Chemical Industry (TCI) | 5-Bromo-2-iodobenzoic Acid | 21740-00-1 | A key precursor for in-house synthesis.[2] |

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of this compound is essential. The following spectroscopic methods provide a self-validating system to confirm its structure.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl group.

-

Aromatic Region (δ 7.5-8.0 ppm): Three protons will be present in the aromatic region, exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

Ethyl Ester Group: A quartet around δ 4.4 ppm (for the -OCH₂- group) coupled to a triplet around δ 1.4 ppm (for the -CH₃ group) is the characteristic signature of the ethyl ester.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum will confirm the presence of nine distinct carbon environments, including the carbonyl carbon of the ester (~165 ppm), six unique aromatic carbons (two of which are directly bonded to the halogens), and the two carbons of the ethyl group.

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will show a molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to the molecular weight of 369.97. Crucially, the isotopic pattern of the molecular ion will display the characteristic signature of a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio).

Strategic Application in Regioselective Cross-Coupling

The primary utility of this compound lies in its capacity for sequential, site-selective cross-coupling reactions. This is possible due to the significant difference in the bond dissociation energies of the C-I and C-Br bonds.

-

C-I Bond: Weaker, more easily broken.

-

C-Br Bond: Stronger, requires more forcing conditions to react.

This reactivity differential allows for selective functionalization at the C-I position while leaving the C-Br position intact for a subsequent, different coupling reaction.[7] Palladium-catalyzed reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations can be employed.[8][9]

Visualizing Sequential Cross-Coupling

Caption: Regioselective sequential cross-coupling strategy.

Representative Protocol: Sequential Sonogashira/Suzuki Coupling

-

Sonogashira Coupling (at C-I): To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF/Et₃N), add the terminal alkyne (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%). Stir at room temperature until TLC/GC-MS indicates complete consumption of the starting material. Work up and purify to isolate the 2-alkynyl-5-bromobenzoate intermediate.

-

Suzuki Coupling (at C-Br): To the isolated intermediate (1.0 eq) in a solvent system (e.g., Dioxane/Water), add the boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., PPh₃, 8 mol%), and a base (e.g., K₂CO₃, 2.0 eq).[9] Heat the reaction (e.g., 80-100 °C) until completion. Work up and purify to yield the final, disubstituted product.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be followed. While a specific safety data sheet (SDS) for this exact compound should be consulted, general guidelines based on related haloaromatic compounds apply.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10][11] Avoid contact with skin and eyes.[11] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials and sources of ignition.[12]

-

Fire Safety: While not considered highly flammable, containers may burn if exposed to fire, potentially emitting toxic and corrosive fumes. Use extinguishing media suitable for the surrounding fire.[11]

References

-

Oakwood Chemical. Product Page: this compound. [Link]

- Google Patents. (2016). CN103965020B - Prepare the method for 5-iodo-2-bromobenzyl alcohol.

-

IndiaMART. Supplier Listing: 5-Bromo-2-Iodobenzoic Acid. [Link]

- Google Patents. (2018). CN108046710A - A kind of preparation method of the iodo-benzoic acid of 2 bromine 5.

Sources

- 1. This compound [oakwoodchemical.com]

- 2. 5-Bromo-2-iodobenzoic Acid | 21740-00-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 3-Bromo-5-iodobenzoic acid 97 188815-32-9 [sigmaaldrich.com]

- 4. CN107673990A - A kind of preparation method of the iodo-benzoic acid of 2 bromine 5 - Google Patents [patents.google.com]

- 5. Ethyl 5-bromo-2-iodo-3-methylbenzoate|BLD Pharm [bldpharm.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. assets.thermofisher.com [assets.thermofisher.com]

Ethyl 5-Bromo-2-iodobenzoate solubility in organic solvents

An In-Depth Technical Guide to the Organic Solvent Solubility of Ethyl 5-Bromo-2-iodobenzoate

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound in common organic solvents. Given the specificity of this compound, this document emphasizes the foundational principles of solubility and provides a robust, field-proven protocol for its empirical determination, ensuring scientific integrity and reproducibility.

This compound is a halogenated aromatic ester. Such molecules are frequently pivotal intermediates in the synthesis of complex active pharmaceutical ingredients (APIs) and other high-value chemical entities.[1][2] The rational design of synthetic routes, purification strategies (like crystallization), and formulation processes is critically dependent on a thorough understanding of the solubility of these intermediates.[1][3] Poorly characterized solubility can lead to significant challenges in process development, including suboptimal reaction conditions, inefficient purification, and difficulties in achieving desired product purity and yield. This guide addresses the absence of readily available public data by equipping scientists with the theoretical knowledge and practical methodology to establish a comprehensive solubility profile for this compound.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[4] To predict the solubility of this compound, we must first analyze its structural and electronic characteristics.

Molecular Structure: this compound

-

Aromatic Core: A benzene ring, which is inherently non-polar and favors interactions with other aromatic or non-polar solvents through π-π stacking and van der Waals forces.

-

Ester Group (-COOEt): An ethyl ester group introduces polarity. The carbonyl oxygen (C=O) is a hydrogen bond acceptor, and the ester linkage creates a dipole moment. This group increases affinity for polar solvents.

-

Halogen Substituents (-Br, -I): The bromo and iodo substituents are highly significant. Both are electronegative, creating C-X dipoles and contributing to the overall molecular polarity.[5] However, their large size and polarizability also enhance London dispersion forces, which can improve solubility in less polar, polarizable solvents.[6] The presence of multiple halogens generally increases lipophilicity.[6]

The interplay of these features suggests a molecule with moderate polarity. It is not expected to be highly soluble in water but should exhibit considerable solubility in a range of organic solvents. The large, non-polar aromatic ring and bulky halogen atoms will favor non-polar to moderately polar solvents, while the polar ester group will promote solubility in more polar organic media.

Caption: Intermolecular interactions driving solubility.

Predicted Solubility Profile

Based on the structural analysis, the following qualitative solubility profile is anticipated. This serves as a hypothesis to be validated by the experimental protocol outlined in Section 4.0.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Cyclohexane | Sparingly Soluble to Soluble | The large, non-polar aromatic surface area and polarizable halogens will interact favorably via London dispersion forces. Toluene may be a particularly good solvent due to π-π stacking. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | Soluble to Very Soluble | These solvents can engage in strong dipole-dipole interactions with the ester group and C-X bonds without the energetic penalty of disrupting a hydrogen-bonding network. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderately Soluble | The compound can act as a hydrogen bond acceptor. However, its large non-polar regions will limit miscibility with highly networked protic solvents. |

| Highly Polar | Water, Acetonitrile | Insoluble to Very Sparingly Soluble | The molecule's large lipophilic character will dominate, leading to poor solvation by water. Acetonitrile may show slightly better performance due to dipole interactions. |

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

This protocol describes a robust and widely accepted method for determining the equilibrium solubility of a compound.[7][8][9] It is designed to be a self-validating system by ensuring that a true equilibrium between the dissolved and undissolved solid is achieved.

Materials and Equipment

-

Solute: this compound (verify purity by NMR or LC-MS)

-

Solvents: A range of high-purity (≥99.5%) organic solvents from different classes (e.g., Hexane, Toluene, Dichloromethane, THF, Acetone, Ethyl Acetate, Methanol, Ethanol).

-

Equipment:

-

Analytical balance (readable to ±0.01 mg)

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Thermostatically controlled orbital shaker or rotator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C).[7]

-

Syringes and syringe filters (0.22 µm PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer for concentration analysis.

-

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Detailed Step-by-Step Methodology

-

Preparation of Calibration Standards:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or the solvent being tested).

-

Perform serial dilutions to create a set of at least five calibration standards that bracket the expected solubility range.

-

Analyze these standards by HPLC or UV-Vis to generate a calibration curve (Peak Area or Absorbance vs. Concentration). Ensure the curve has a correlation coefficient (R²) > 0.99.

-

-

Sample Preparation:

-

For each solvent, add an excess amount of solid this compound to a glass vial. "Excess" means enough solid will remain undissolved at equilibrium (e.g., 10-20 mg in 2 mL of solvent). The presence of undissolved solid at the end of the experiment is the primary validation that a saturated solution was achieved.[8]

-

Accurately add a known volume of the test solvent (e.g., 2.00 mL) to the vial.

-

Securely cap the vials. Prepare each solvent in triplicate to assess variability.[7]

-

-

Equilibration:

-

Place the vials in the orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials at a moderate speed (e.g., 150-200 rpm) for a predetermined period. A typical duration is 24 to 48 hours. To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has reached a plateau.[7]

-

-

Sampling and Filtration:

-

After equilibration, remove the vials from the shaker and let them stand for at least 30 minutes to allow undissolved solids to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all particulate matter. Causality Note: The filter material must be chemically compatible with the solvent to avoid introducing extractables that could interfere with the analysis.

-

-

Analysis:

-

Accurately dilute a known volume of the clear filtrate with the mobile phase or chosen solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the previously calibrated HPLC or UV-Vis method.

-

Record the measured concentration.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in standard units, such as mg/mL or mol/L.

-

Calculate the mean and standard deviation for the triplicate measurements.

-

Data Presentation and Interpretation

Quantitative results should be summarized in a clear, structured table for easy comparison and analysis.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Solvent Class | Solubility (mg/mL) ± SD | Solubility (mol/L) ± SD | Observations |

| Hexane | Non-Polar | Record Data Here | Record Data Here | e.g., Colorless |

| Toluene | Non-Polar | Record Data Here | Record Data Here | e.g., Colorless |

| Dichloromethane | Polar Aprotic | Record Data Here | Record Data Here | e.g., Colorless |

| Tetrahydrofuran | Polar Aprotic | Record Data Here | Record Data Here | e.g., Colorless |

| Acetone | Polar Aprotic | Record Data Here | Record Data Here | e.g., Colorless |

| Ethyl Acetate | Polar Aprotic | Record Data Here | Record Data Here | e.g., Colorless |

| Methanol | Polar Protic | Record Data Here | Record Data Here | e.g., Colorless |

| Ethanol | Polar Protic | Record Data Here | Record Data Here | e.g., Colorless |

| Water | Highly Polar | Record Data Here | Record Data Here | e.g., Colorless |

Safety and Handling Precautions

As a Senior Application Scientist, it is imperative to emphasize that all laboratory work must be conducted with the utmost attention to safety.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and solvent-resistant gloves (e.g., nitrile).[10]

-

Ventilation: Work in a well-ventilated fume hood when handling organic solvents to avoid inhalation of vapors.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This guide provides a robust framework for understanding and determining the solubility of this compound. By combining theoretical prediction with a rigorous experimental protocol, researchers can generate the high-quality, reliable data essential for advancing drug discovery and chemical development projects. The methodologies described herein are grounded in established principles of physical chemistry and analytical science, ensuring that the resulting solubility profile is both accurate and defensible.

References

-

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Wang, J., et al. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. National Center for Biotechnology Information. Retrieved from [Link]

-

Yan, A., et al. (n.d.). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Semantic Scholar. Retrieved from [Link]

-

Jan. (2016, October 4). Why do halogen substituents make molecules more lipophilic? Chemistry Stack Exchange. Retrieved from [Link]

-

ResearchGate. (n.d.). Solvent selection for pharmaceuticals. Retrieved from [Link]

-

Osada, R., et al. (2025, August 10). Prediction of the Solubility of Organic Compounds in High-Temperature Water Using Machine Learning. ResearchGate. Retrieved from [Link]

-

AIChE. (2014, November 17). Method for Prediction of Pharmaceutical Solubility for Solvent Selection. Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

-

thetestmag.com. (n.d.). Effect of halogens in benzoic acid. Retrieved from [Link]

-

Fakhree, M. A. A., et al. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Retrieved from [Link]

-

NotEvans. (2015, December 7). Acidity of o-halobenzoic acids. Chemistry Stack Exchange. Retrieved from [Link]

-

USP-NF. (2016, September 30). <1236> Solubility Measurements. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Jadhav, D. S. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Retrieved from [Link]

-

Purosolv. (2025, April 22). Choosing the Right Solvent for Drug Manufacturing. Retrieved from [Link]

-

ResearchGate. (n.d.). Solvent Systems and Their Selection in Pharmaceutics and Biopharmaceutics. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. brainly.in [brainly.in]

- 3. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 4. m.youtube.com [m.youtube.com]

- 5. thetestmag.com [thetestmag.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. who.int [who.int]

- 8. researchgate.net [researchgate.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 5-Bromo-2-iodobenzoate: Synthesis, Characterization, and Application

Abstract

Ethyl 5-bromo-2-iodobenzoate is a synthetically versatile di-halogenated aromatic compound, pivotal for the construction of complex molecular architectures. Its unique electronic and steric properties, stemming from the presence of three distinct functional groups—an ester, a bromine atom, and an iodine atom—make it an invaluable building block for researchers in medicinal chemistry and materials science. This guide provides an in-depth analysis of its physicochemical properties, a detailed synthesis protocol, comprehensive characterization data, and a discussion of its primary application in regioselective cross-coupling reactions, grounded in the principles of modern organic chemistry.

Physicochemical Properties & Structural Data

This compound is a solid at room temperature, possessing a unique substitution pattern that dictates its reactivity. The core quantitative data for this compound is summarized below.

| Property | Value | Reference |

| Chemical Formula | C₉H₈BrIO₂ | [1] |

| Molecular Weight | 354.97 g/mol | [1] |

| Appearance | White to light yellow solid | [2] |

| Functional Groups | Ester, Aryl Bromide, Aryl Iodide | |

| InChI Key | JWUQSSZXGVRFDZ-UHFFFAOYSA-N | [1] |

Synthesis and Purification

The preparation of this compound is typically achieved through a two-step sequence starting from the commercially available 2-amino-5-bromobenzoic acid. This process involves a Sandmeyer-type diazotization-iodination reaction followed by a classical Fischer esterification. This route is reliable and scalable for laboratory purposes.

Synthesis Workflow

The overall transformation can be visualized as a two-stage process, beginning with the conversion of an amino group to an iodide, followed by the esterification of the carboxylic acid.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

PART A: Synthesis of 5-Bromo-2-iodobenzoic Acid[3]

-

Diazotization: In a flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, dissolve 2-amino-5-bromobenzoic acid (1 equivalent) in an aqueous solution of hydrochloric acid.

-

Slowly add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water dropwise, ensuring the temperature remains below 5°C. Stir the resulting suspension for 30 minutes at 0°C to ensure complete formation of the diazonium salt.[3]

-

Iodination: In a separate flask, prepare a solution of potassium iodide (KI, 1.5 equivalents) in water. Slowly add the cold diazonium salt suspension to the KI solution.

-

After the addition is complete, heat the reaction mixture to 90°C and maintain for 30-60 minutes, or until nitrogen gas evolution ceases.[3]

-

Workup: Cool the mixture to room temperature, which should cause the crude product to precipitate. Filter the solid, wash thoroughly with cold water, and then with a small amount of aqueous sodium bisulfite to quench any remaining iodine. The crude 5-bromo-2-iodobenzoic acid can be purified by recrystallization from aqueous ethanol.[3]

PART B: Esterification to this compound

-

Reaction Setup: To a round-bottom flask, add the dried 5-bromo-2-iodobenzoic acid (1 equivalent), a large excess of absolute ethanol (which acts as both solvent and reagent), and a catalytic amount of concentrated sulfuric acid (approx. 2-3 mol%).

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ethyl ester.

Spectroscopic Characterization (Self-Validation)

Confirming the identity and purity of the final product is paramount. The following section outlines the expected spectroscopic data for this compound, based on established principles of NMR and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and ethyl protons.

-

Aromatic Region (δ 7.0-8.5 ppm): Three protons will be present in a characteristic splitting pattern. The proton ortho to the iodine (at C6) will be a doublet. The proton between the bromine and the ester (at C4) will be a doublet of doublets. The proton ortho to the bromine (at C6) will appear as a doublet.

-

Ethyl Group: A quartet (CH₂) around δ 4.4 ppm and a triplet (CH₃) around δ 1.4 ppm, showing the typical coupling of an ethyl ester.

-

-

¹³C NMR: The carbon NMR will show nine distinct signals.

-

Carbonyl Carbon: A signal around δ 165 ppm.

-

Aromatic Carbons: Six signals in the δ 90-140 ppm range. The carbon attached to iodine (C2) will be significantly downfield shifted due to the heavy atom effect, appearing around δ 90-95 ppm. The carbon attached to bromine (C5) will be around δ 115-120 ppm.

-

Ethyl Carbons: Two signals corresponding to the O-CH₂ (around δ 62 ppm) and the CH₃ (around δ 14 ppm).

-

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z ≈ 355. Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br exist in a ~1:1 ratio), a characteristic M+2 peak of nearly equal intensity will be observed at m/z ≈ 357.

Applications in Regioselective Synthesis

The primary utility of this compound lies in its capacity as a substrate for sequential, palladium-catalyzed cross-coupling reactions.[4] This functionality is critical for the programmed assembly of highly substituted aromatic systems, a common strategy in drug discovery.

The Principle of Differential Reactivity

The synthetic power of this molecule stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling cycles (e.g., Suzuki, Sonogashira, Heck), the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst.[5][6]

The C-I bond is significantly weaker and more polarizable than the C-Br bond.[7] This results in a much faster rate of oxidative addition at the C-I position.[5] Consequently, chemists can selectively perform a cross-coupling reaction at the C2 position while leaving the C-Br bond at C5 intact for a subsequent, different coupling reaction under more forcing conditions.[4]

Sources

- 1. rsc.org [rsc.org]

- 2. labproinc.com [labproinc.com]

- 3. 5-Bromo-2-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reactivity Profile of Ethyl 5-Bromo-2-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction